molecular formula C13H8N2O2S B1406051 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid CAS No. 51643-73-3

2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid

Cat. No. B1406051
CAS RN: 51643-73-3
M. Wt: 256.28 g/mol
InChI Key: KOFHTDTUFOYEHZ-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid” is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It is used as a pharmaceutical intermediate and also in the field of organic synthesis .


Synthesis Analysis

The synthesis of “2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid” and its derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of “2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid” is C12H8N2S, and it has a molecular weight of 212.27000 . The structure of this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound has a density of 1.288g/cm3, a boiling point of 393ºC at 760 mmHg, and a flash point of 188.4ºC . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • A study by Patel, K. H., & Patel, Y. (2015) explored the synthesis of novel heterocyclic compounds, including derivatives of 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid. These compounds were evaluated for their antibacterial and antifungal activities, showing variable effectiveness against various bacterial and fungal strains (Patel, K. H., & Patel, Y., 2015).

Crystal Structure Analysis

  • Zhu, X., Wang, Y., & Lu, T. (2009) conducted a study on a compound structurally similar to 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid, providing insights into its crystal structure and molecular interactions (Zhu, X., Wang, Y., & Lu, T., 2009).

Antimicrobial Activity

  • Patel, N., Agravat, S. N., & Shaikh, F. M. (2011) synthesized derivatives of 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid and evaluated their antimicrobial activity. The study highlighted the compound's potential in combating various bacterial and fungal strains (Patel, N., Agravat, S. N., & Shaikh, F. M., 2011).

Functionalization Reactions

  • Yıldırım, İ., Kandemirli, F., & Demir, E. (2005) investigated the functionalization reactions of compounds related to 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid, providing insights into their chemical reactivity and potential applications (Yıldırım, İ., Kandemirli, F., & Demir, E., 2005).

Oxidative C–H Functionalization

  • Mariappan, A., Rajaguru, K., Roja, S. S., Muthusubramanian, S., & Bhuvanesh, N. (2016) explored the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, showcasing an oxidative C–H bond formation strategy. This highlights the versatility of such compounds in synthetic chemistry (Mariappan, A. et al., 2016).

Synthesis of Pyridine Derivatives

  • Patel, N. B., & Agravat, S. N. (2009) synthesized new pyridine derivatives using a compound related to 2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid. The study focused on their potential antimicrobial properties, highlighting the compound's relevance in medicinal chemistry (Patel, N. B., & Agravat, S. N., 2009).

Future Directions

The future directions for “2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-pyridin-4-yl-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-13(17)9-1-2-11-10(7-9)15-12(18-11)8-3-5-14-6-4-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFHTDTUFOYEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid
Reactant of Route 2
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid
Reactant of Route 3
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid
Reactant of Route 4
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid
Reactant of Route 6
2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid

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